Cas no 16091-67-1 (6,6-dimethylhept-1-ene)

6,6-dimethylhept-1-ene Chemical and Physical Properties
Names and Identifiers
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- 6,6-dimethylhept-1-ene
- 1-Heptene, 6,6-dimethyl-
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- MDL: MFCD07775144
- Inchi: 1S/C9H18/c1-5-6-7-8-9(2,3)4/h5H,1,6-8H2,2-4H3
- InChI Key: JUQRLACJJQXBDE-UHFFFAOYSA-N
- SMILES: C=CCCCC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
6,6-dimethylhept-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB427508-1g |
6,6-Dimethyl-1-heptene |
16091-67-1 | 1g |
€487.80 | 2023-09-04 | ||
abcr | AB427508-5 g |
6,6-Dimethyl-1-heptene |
16091-67-1 | 5g |
€1307.80 | 2023-06-16 | ||
abcr | AB427508-5g |
6,6-Dimethyl-1-heptene; . |
16091-67-1 | 5g |
€2101.80 | 2025-02-21 | ||
abcr | AB427508-1 g |
6,6-Dimethyl-1-heptene |
16091-67-1 | 1g |
€487.80 | 2023-06-16 |
6,6-dimethylhept-1-ene Related Literature
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Hirohisa Todo,Jun Terao,Hideyuki Watanabe,Hitoshi Kuniyasu,Nobuaki Kambe Chem. Commun. 2008 1332
Additional information on 6,6-dimethylhept-1-ene
Chemical Profile of 6,6-dimethylhept-1-ene (CAS No. 16091-67-1)
6,6-dimethylhept-1-ene, identified by the Chemical Abstracts Service Number (CAS No.) 16091-67-1, is a branched alkene with significant applications in organic synthesis and industrial chemistry. This compound belongs to the family of hydrocarbons, characterized by a linear carbon chain with two methyl substituents at the sixth carbon position and a double bond between the first and second carbons. Its molecular formula is C9H18, reflecting its non-polar nature and potential utility as a building block in various chemical processes.
The synthesis of 6,6-dimethylhept-1-ene typically involves catalytic cracking or dehydrogenation of longer-chain alkanes, processes that are optimized for yield and purity in industrial settings. The compound’s structural features make it particularly valuable in the production of polymers, where it can serve as a monomer or intermediate. Its branched architecture contributes to unique physical properties, such as higher boiling points compared to linear alkenes of similar carbon count, making it useful in applications requiring thermal stability.
In recent years, research has highlighted the role of 6,6-dimethylhept-1-ene in advanced polymer chemistry. Its incorporation into copolymer matrices has been shown to enhance mechanical strength and flexibility, properties that are critical in automotive and aerospace materials. The compound’s reactivity also allows for further functionalization, enabling the creation of tailored derivatives with specific applications in coatings and adhesives.
From an academic perspective, 6,6-dimethylhept-1-ene has been studied for its potential in catalytic processes. Researchers have explored its use as a precursor in the synthesis of more complex organic molecules, leveraging its double bond for cross-coupling reactions or hydrogenation pathways. These studies contribute to the broader field of green chemistry, where efficient and sustainable transformations are prioritized.
The industrial relevance of CAS No. 16091-67-1 extends beyond polymers. It serves as a key intermediate in the production of fragrances and pharmaceuticals, where its structural motif can be modified to introduce functional groups that mimic natural products or bioactive compounds. The compound’s versatility underscores its importance in synthetic organic chemistry.
Recent advancements in computational chemistry have enabled more precise modeling of 6,6-dimethylhept-1-ene interactions within complex systems. These simulations help predict reaction outcomes and optimize synthetic routes, reducing experimental trial-and-error. Such computational approaches are increasingly integral to modern chemical research, accelerating the development of novel materials and processes.
The environmental impact of producing and utilizing 6,6-dimethylhept-1-ene has also been a focus of recent studies. Efforts to minimize waste and energy consumption during synthesis have led to innovations in catalytic systems and process engineering. For instance, biocatalytic methods have been investigated as alternatives to traditional chemical synthesis, offering a more sustainable pathway to this valuable compound.
In summary, 6,6-dimethylhept-1-ene (CAS No. 16091-67-1) is a multifaceted hydrocarbon with broad applications across multiple industries. Its role in polymer science, catalysis, and pharmaceutical synthesis underscores its significance in contemporary chemical research and industrial practice. As methodologies evolve toward greater efficiency and sustainability, the compound’s potential is likely to expand further.
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